Z-D-HoLeu-OH
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Overview
Description
Z-D-HoLeu-OH, also known by its chemical name (2S)-2-[(benzyloxy)carbonylamino]-4-methylpentanoic acid, is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-HoLeu-OH typically involves the protection of the amino group of leucine with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like dicyclohexylcarbodiimide (DCC) for the coupling reaction . The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Z-D-HoLeu-OH can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Z-protecting group, yielding the free amino acid.
Substitution: The compound can participate in substitution reactions where the Z-group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Z-group under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the free amino acid.
Scientific Research Applications
Z-D-HoLeu-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein structure analysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of Z-D-HoLeu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Z-D-Leu-OH: Similar in structure but lacks the hydroxyl group.
Z-D-Val-OH: Contains a valine residue instead of leucine.
Z-D-Ile-OH: Features an isoleucine residue.
Uniqueness
Z-D-HoLeu-OH is unique due to the presence of the hydroxyl group on the leucine residue, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2R)-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |
InChI Key |
HCGMLYODRBTQRC-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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